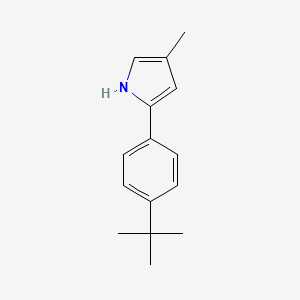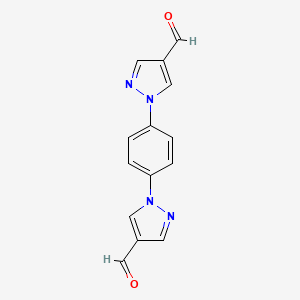
1,1'-(1,4-Phenylene)bis(1H-pyrazole-4-carbaldehyde)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(1,4-Phenylene)bis(1H-pyrazole-4-carbaldehyde): is an organic compound with the molecular formula C14H10N4O2 This compound is characterized by the presence of two pyrazole rings connected via a phenylene bridge, each bearing a formyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1’-(1,4-Phenylene)bis(1H-pyrazole-4-carbaldehyde) can be synthesized through the condensation reaction of 1,4-phenylenediamine with 1H-pyrazole-4-carbaldehyde under acidic conditions. The reaction typically involves heating the reactants in a suitable solvent such as ethanol or methanol, followed by purification through recrystallization or chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1,1’-(1,4-Phenylene)bis(1H-pyrazole-4-carbaldehyde) undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 1,1’-(1,4-Phenylene)bis(1H-pyrazole-4-carboxylic acid).
Reduction: 1,1’-(1,4-Phenylene)bis(1H-pyrazole-4-methanol).
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: 1,1’-(1,4-Phenylene)bis(1H-pyrazole-4-carbaldehyde) is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of pyrazole-based ligands and coordination compounds .
Biology and Medicine: This compound has potential applications in medicinal chemistry due to its ability to interact with biological targets. It has been studied for its antimicrobial and anticancer properties. The formyl groups allow for further functionalization, making it a versatile scaffold for drug development .
Industry: In the materials science field, 1,1’-(1,4-Phenylene)bis(1H-pyrazole-4-carbaldehyde) is used in the synthesis of polymers and advanced materials. Its unique structure imparts desirable properties such as thermal stability and mechanical strength to the resulting materials .
Mechanism of Action
The mechanism of action of 1,1’-(1,4-Phenylene)bis(1H-pyrazole-4-carbaldehyde) in biological systems involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their function. The formyl groups can also undergo nucleophilic addition reactions with biological nucleophiles, leading to the formation of covalent adducts .
Comparison with Similar Compounds
1,1’-(1,4-Phenylene)bis(methylene)bis(4-nitro-1H-pyrazole): This compound has nitro groups instead of formyl groups, which significantly alters its reactivity and applications.
1,1’-(5,5’-(1,4-Phenylene)bis(3-aryl-1H-pyrazole-5,1-(4H,5H)-diyl))diethanones: These compounds have acetyl groups, providing different chemical properties and biological activities.
Uniqueness: 1,1’-(1,4-Phenylene)bis(1H-pyrazole-4-carbaldehyde) is unique due to the presence of formyl groups, which offer versatile functionalization options. This makes it a valuable intermediate in organic synthesis and a promising candidate for drug development and materials science .
Properties
Molecular Formula |
C14H10N4O2 |
|---|---|
Molecular Weight |
266.25 g/mol |
IUPAC Name |
1-[4-(4-formylpyrazol-1-yl)phenyl]pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C14H10N4O2/c19-9-11-5-15-17(7-11)13-1-2-14(4-3-13)18-8-12(10-20)6-16-18/h1-10H |
InChI Key |
LXVZSTMHVMJERJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C=N2)C=O)N3C=C(C=N3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11768630.png)
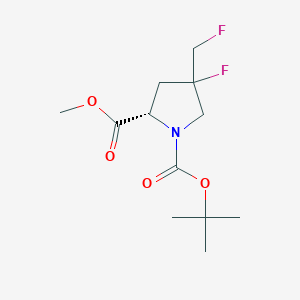
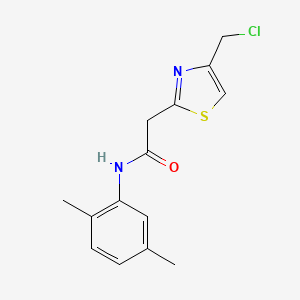

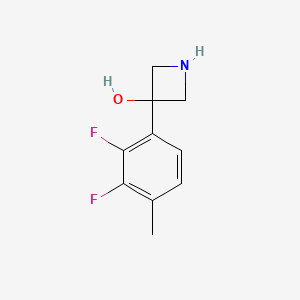

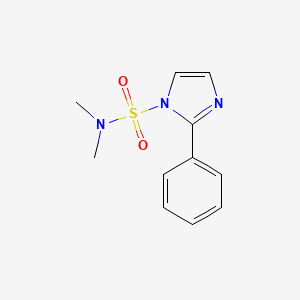
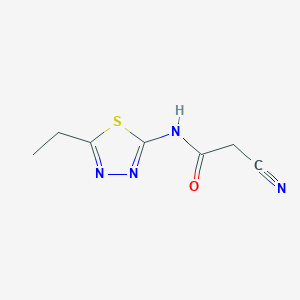
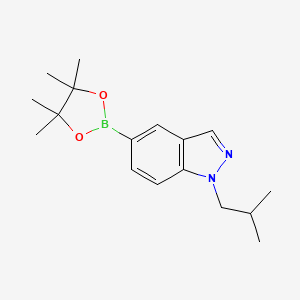
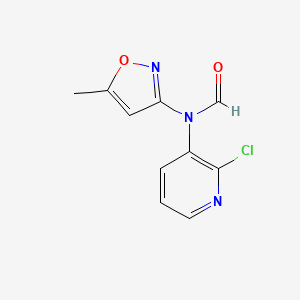
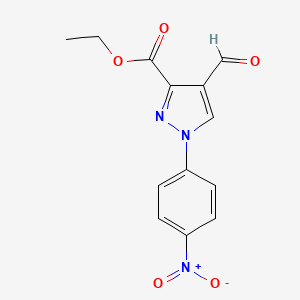
![Tert-Butyl 7-(Hydroxymethyl)-2,5-Diazaspiro[3.4]Octane-2-Carboxylate](/img/structure/B11768697.png)

